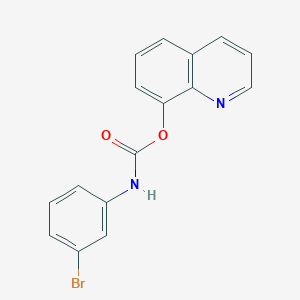![molecular formula C9H11NO2 B11945903 Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate CAS No. 22139-35-1](/img/structure/B11945903.png)
Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate is a complex organic compound with the molecular formula C9H11NO2. It is known for its unique tricyclic structure, which includes a nitrogen atom integrated into the ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic core. This is followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. Industrial synthesis would likely involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring consistent quality control to meet research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other parts of the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications .
Applications De Recherche Scientifique
Methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.
Mécanisme D'action
The mechanism of action of methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the tricyclic structure can participate in hydrogen bonding and other interactions with biological molecules. This can influence the compound’s binding affinity and specificity for certain enzymes or receptors, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-azabicyclo[2.2.1]hept-2-ene-5-carboxylate: Similar in structure but with a bicyclic rather than tricyclic core.
Methyl 5-azatricyclo[3.2.1.0(2,4)]oct-7-ene-5-carboxylate: Another tricyclic compound with a different ring fusion pattern.
Uniqueness
Methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research settings where unique molecular interactions are studied .
Propriétés
Numéro CAS |
22139-35-1 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
methyl 5-azatricyclo[4.2.0.02,4]oct-7-ene-5-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)10-7-3-2-5(7)6-4-8(6)10/h2-3,5-8H,4H2,1H3 |
Clé InChI |
RNMLTQCJZJSPON-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1C2CC2C3C1C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene](/img/structure/B11945828.png)



![(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11945850.png)





![N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11945884.png)


